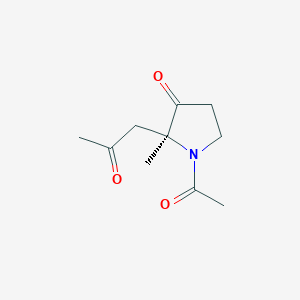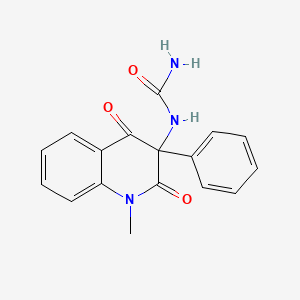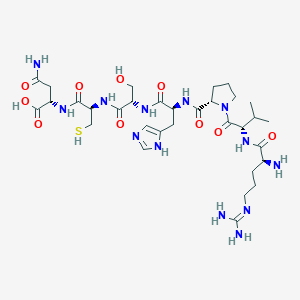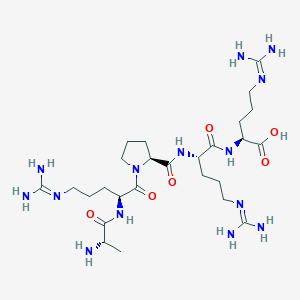
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one is a chemical compound that features a piperidine ring substituted with a fluoro and nitro group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitroaniline and 3-methylpiperidin-4-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The fluoro and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoro-4-nitrophenyl)-4-prop-2-yn-1-ylpiperazine and 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane share structural similarities.
Uniqueness: The presence of the fluoro and nitro groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds
Properties
CAS No. |
648920-90-5 |
|---|---|
Molecular Formula |
C12H13FN2O3 |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C12H13FN2O3/c1-8-7-14(5-4-12(8)16)11-3-2-9(15(17)18)6-10(11)13/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
MLQFSSFSGHFJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)

![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)

![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)


